molecular formula C17H20FN5O4S2 B10988280 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

Cat. No.: B10988280
M. Wt: 441.5 g/mol
InChI Key: ZSTATSNJZFOYNM-UHFFFAOYSA-N
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Description

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a complex organic compound that features a piperazine ring, a fluorophenyl sulfone group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The thiadiazole moiety can be introduced via a condensation reaction with appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl sulfone group allow it to form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The thiadiazole moiety may also contribute to its biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is unique due to the combination of its fluorophenyl sulfone group and thiadiazole moiety, which provide distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Biological Activity

The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is recognized for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a piperazine ring and a thiadiazole moiety, contribute to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C19H23FN4O4S
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 1040703-53-4

The compound's structure includes a sulfonyl group attached to a piperazine ring, which has been shown to enhance biological activity by improving solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is believed to enhance this activity through improved membrane penetration and interaction with bacterial enzymes .
  • Anticancer Activity : Research indicates that compounds similar to this one can inhibit the proliferation of cancer cells. For instance, certain thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those derived from lung and colon cancers. The mechanism often involves inducing apoptosis via mitochondrial pathways .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism. This inhibition can disrupt critical biochemical pathways necessary for cell survival and replication .

Biological Activity Data

The following table summarizes the biological activities associated with the compound:

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits enzymes linked to cancer progression and microbial growth

Case Studies

  • Antibacterial Screening : A study assessed the antibacterial activity of various thiadiazole derivatives, including those with piperazine substitutions. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .
  • Cytotoxicity Assays : In vitro studies demonstrated that this compound could significantly reduce cell viability in human cancer cell lines at concentrations ranging from 100 nM to 1 mM. The most potent derivatives were noted for their ability to induce morphological changes indicative of apoptosis .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications at the C5 position of thiadiazole significantly influenced the anticancer activity. Compounds containing halogen substituents showed increased potency compared to their non-substituted counterparts .

Properties

Molecular Formula

C17H20FN5O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C17H20FN5O4S2/c18-13-4-6-14(7-5-13)29(26,27)23-10-8-22(9-11-23)16(25)3-1-2-15(24)20-17-21-19-12-28-17/h4-7,12H,1-3,8-11H2,(H,20,21,24)

InChI Key

ZSTATSNJZFOYNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)NC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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